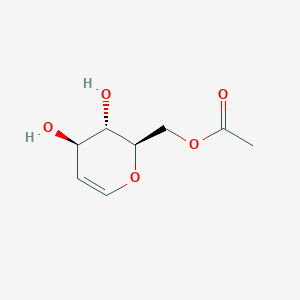

6-O-acetylglucal

Description

Properties

Molecular Formula |

C8H12O5 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

[(2R,3S,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

InChI |

InChI=1S/C8H12O5/c1-5(9)13-4-7-8(11)6(10)2-3-12-7/h2-3,6-8,10-11H,4H2,1H3/t6-,7-,8+/m1/s1 |

InChI Key |

KPJBOIRHOMSEFM-PRJMDXOYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)O)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

6-O-acetylglucal serves as a versatile building block in the synthesis of more complex carbohydrates and glycosides. It is particularly useful in glycosylation reactions where it acts as a donor for sugar moieties. The compound's structure allows for regioselective modifications that facilitate the creation of diverse oligosaccharide structures.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in developing carbohydrate-based drugs. Its derivatives have been studied for their inhibitory activities against enzymes such as α-glucosidase, which is crucial in managing diabetes.

Case Study: α-Glucosidase Inhibition

Recent studies have demonstrated that compounds derived from this compound exhibit significant α-glucosidase inhibitory activity. For instance, novel derivatives showed IC50 values lower than the standard drug acarbose, indicating their potential as antidiabetic agents .

Metabolic Research

The isotopically labeled variants of this compound, such as Tri-O-acetyl-D-[6-13C]glucal, are valuable tools for metabolic studies. These compounds allow researchers to trace carbon atoms through metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This application helps elucidate the mechanisms underlying carbohydrate metabolism.

Table 2: Applications in Metabolic Research

| Application | Description | Reference |

|---|---|---|

| Carbon Tracing | Used to track metabolic pathways in cells | |

| Enzyme Mechanism Studies | Investigates mechanisms of action for glycosyltransferases |

Industrial Applications

In addition to its scientific applications, this compound finds utility in industrial settings, particularly in producing specialty chemicals and materials. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of complex organic compounds.

Comparison with Similar Compounds

The following analysis focuses on 6-O-Galloylglucose and 6-O-Feruloylglucose , two 6-O-acylated glucose derivatives with distinct acyl groups and biological roles.

Structural and Physicochemical Properties

Key Observations :

- In contrast, the feruloyl group in 6-O-Feruloylglucose includes a methoxy substituent, enhancing hydrophobicity and altering interaction with biological targets .

- Solubility : 6-O-Galloylglucose exhibits broad solubility in organic solvents (e.g., chloroform, DMSO), suggesting versatility in extraction and formulation .

- Stability : The storage temperature differences (-20°C vs. 2–8°C) reflect variations in compound stability, possibly due to oxidation sensitivity of the galloyl group .

Pharmacological and Functional Insights

- 6-O-Galloylglucose: ADMET Parameters: LogP = 0.94, polar surface area = 158 Ų, hydrogen bond donors = 7, indicating moderate lipophilicity and high polarity . Traditional Medicine: Found in herbs like Rhus chinensis, it is associated with anti-inflammatory, antiviral, and antidiabetic activities . Drug Likeness: Moderate molecular weight (332.3 g/mol) and solubility align with oral bioavailability criteria .

- 6-O-Feruloylglucose: Applications: Primarily used as an analytical standard (HPLC ≥98% purity) for quantifying plant metabolites .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-O-acetylglucal, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves acetylation of glucal derivatives under anhydrous conditions. Key steps include:

- Use of acetic anhydride in pyridine for regioselective acetylation at the 6-O position .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Characterization via -NMR (δ 5.2–5.4 ppm for anomeric protons) and mass spectrometry (m/z 245.1 [M+Na]) .

- Reproducibility requires strict control of reaction temperature (0–5°C) and moisture-free conditions. Document all parameters using standardized reporting guidelines (e.g., PRISMA for systematic reviews of synthetic protocols) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- Compare results with literature values and report deviations with error analysis (e.g., solvent residue effects) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Root-Cause Analysis :

Variable Reactivity : Differences in glycosylation conditions (e.g., Lewis acid catalysts) may alter stereochemical outcomes. Replicate studies using identical catalysts (e.g., BF-EtO vs. TMSOTf) .

Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC) across labs using reference compounds (e.g., glucose-6-phosphate dehydrogenase controls) .

Data Meta-Analysis : Apply Cochrane Review criteria to aggregate data, assess heterogeneity (I statistic), and identify confounding factors (e.g., solvent polarity in kinetic studies) .

Q. How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer :

- Stability Testing :

- Incubate this compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

- Stabilization Strategies :

- Encapsulation in cyclodextrin complexes to protect the acetyl group .

- Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) .

- Report half-life () and degradation pathways (e.g., hydrolytic vs. oxidative) with Arrhenius kinetics modeling .

Q. What advanced computational methods predict the regioselectivity of this compound in glycosylation reactions?

- Methodological Answer :

- In Silico Workflow :

DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to compare activation energies for 6-O vs. 4-O acetylation .

MD Simulations : Solvent effects (e.g., acetonitrile vs. DCM) on reaction pathways using GROMACS .

Machine Learning : Train models on existing kinetic data to predict regioselectivity under novel conditions .

- Validate predictions with experimental kinetic isotope effect (KIE) studies .

Methodological Best Practices

Q. How should researchers design experiments to investigate the enzymatic interactions of this compound?

- Methodological Answer :

- Experimental Design :

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations (0.1–10 mM) .

- Inhibitor Screening : Test this compound against glycosidases (e.g., β-glucosidase) with IC determination .

- Controls : Include unmodified glucal and acetylated analogs (e.g., 4-O-acetylglucal) to isolate 6-O-specific effects .

Unresolved Research Challenges

Q. What gaps exist in understanding the metabolic fate of this compound in eukaryotic systems?

- Methodological Answer :

- Gap Analysis :

- Limited data on acetyl group hydrolysis rates in hepatocyte models .

- No studies on long-term cytotoxicity (e.g., mitochondrial dysfunction assays) .

- Proposed Studies :

- Radiolabel -acetyl groups to track metabolic byproducts .

- Use CRISPR-edited cell lines to assess acetyltransferase involvement .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.